molecular formula C8H5BrN2 B049641 6-Bromophthalazine CAS No. 19064-74-5

6-Bromophthalazine

Cat. No.: B049641
CAS No.: 19064-74-5
M. Wt: 209.04 g/mol
InChI Key: PEXFBIQTIZNHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromophthalazine is a derivative of phthalazine, a heterocyclic organic compound. It is characterized by the presence of a bromine atom at the sixth position of the phthalazine ring. The molecular formula of this compound is C8H5BrN2, and it has a molecular weight of 209.04 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromophthalazine can be synthesized through several methods. One common method involves the bromination of phthalazine. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective bromination at the sixth position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar bromination techniques. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of phthalazine derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromophthalazine involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it can modulate the levels of cyclic nucleotides within cells, thereby affecting various signaling pathways. This modulation can lead to changes in cellular functions and has potential therapeutic implications .

Comparison with Similar Compounds

    Phthalazine: The parent compound without the bromine substitution.

    Quinoxaline: An isomeric compound with a similar heterocyclic structure.

    Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms.

    Quinazoline: A compound with a similar structure but different nitrogen positioning.

Uniqueness of 6-Bromophthalazine: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

6-bromophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXFBIQTIZNHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346215
Record name 6-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-74-5
Record name 6-Bromophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromophthalazine
Reactant of Route 2
6-Bromophthalazine
Reactant of Route 3
Reactant of Route 3
6-Bromophthalazine
Reactant of Route 4
Reactant of Route 4
6-Bromophthalazine
Reactant of Route 5
Reactant of Route 5
6-Bromophthalazine
Reactant of Route 6
6-Bromophthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.